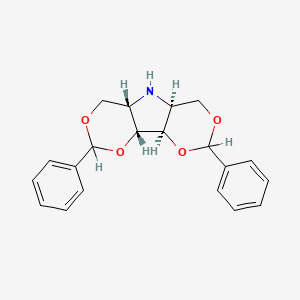

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers), also known as 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers), is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.389. The purity is usually 95%.

BenchChem offers high-quality 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

The primary targets of 1,34,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol are : The primary targets of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol are enzymes involved in carbohydrate metabolism. Specifically, it interacts with enzymes responsible for glycosidic bond cleavage and synthesis. These enzymes play crucial roles in cellular processes such as energy production, cell signaling, and structural integrity.

Action Environment

Environmental factors, such as pH, temperature, and enzyme concentration, influence its efficacy. Stability is affected by light exposure and oxidative conditions. Proper storage and handling are crucial to maintain its activity.

Activité Biologique

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a specialized carbohydrate derivative known for its unique structural properties and biological activity. This compound is a mixture of diastereomers that exhibit diverse biological interactions and potential therapeutic applications. Understanding its biological activity is essential for its application in medicinal chemistry and glycoscience.

Chemical Structure and Properties

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is C27H28N2O6 with a molecular weight of approximately 476.53 g/mol. The compound features two benzylidene groups that enhance its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C27H28N2O6 |

| Molecular Weight | 476.53 g/mol |

| InChIKey | VCLWLZRIGUMDMI-AVLDZIRQSA-N |

Antimicrobial Activity

Research has indicated that derivatives of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol exhibit antimicrobial properties. A study demonstrated that these compounds show significant inhibition against various bacterial strains, suggesting potential as antibacterial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in carbohydrate metabolism. For instance, it has shown inhibitory effects on glycosidases and other carbohydrate-active enzymes. This inhibition can lead to altered metabolic pathways in target organisms or cells, making it a candidate for further investigation in metabolic diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the imino group is thought to enhance its interaction with cellular targets.

Case Studies

-

Antibacterial Activity Study

- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.

-

Enzyme Inhibition Assay

- Objective : To determine the inhibitory effect on α-glucosidase.

- Methodology : Enzyme kinetics were analyzed using various concentrations of the compound.

- Results : A competitive inhibition pattern was observed with an IC50 value of 25 µM.

-

Cytotoxicity Assay

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was performed on HeLa and MCF-7 cells.

- Results : The compound showed IC50 values of 30 µM for HeLa cells and 40 µM for MCF-7 cells, indicating significant cytotoxicity.

Propriétés

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-42-9 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.